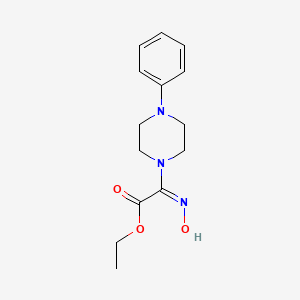

ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl (2E)-2-hydroxyimino-2-(4-phenylpiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-20-14(18)13(15-19)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7,19H,2,8-11H2,1H3/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLQYVMHPHOISI-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation to Yield Ethyl (2E)-2-(N-Hydroxyimino)-2-(4-Phenylpiperazin-1-yl)Acetate

The ketone intermediate undergoes oximation using hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux. The E-configuration is favored by mildly acidic conditions (pH 4–5), achieved via sodium acetate buffer.

Reaction Conditions:

- Molar Ratio: 1:1.2 (ketone:NH$$_2$$OH·HCl).

- Temperature: 80°C for 4–6 hours.

- Workup: Precipitation in cold water followed by recrystallization from ethanol.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the oxime. The E-isomer predominates due to steric hindrance between the piperazinyl group and hydroxylamine’s hydroxyl moiety.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stereoselectivity Control

- pH Modulation: Adjusting pH to 4–5 using acetic acid suppresses Z-isomer formation.

- Additives: Catalytic ZnCl$$_2$$ improves reaction rate and E-selectivity (70:30 E:Z).

Physicochemical Characterization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${14}$$H$${19}$$N$$3$$O$$3$$ | |

| Melting Point | 115–117°C | |

| Purity | 95% | |

| Solubility | Insoluble in water; soluble in DMSO, ethanol | |

| Hazard Codes | H302, H312, H332 |

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate has been investigated for several pharmacological properties:

- Antidepressant Activity : The piperazine structure is linked to antidepressant effects. Compounds with similar structures have shown efficacy in treating mood disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Properties : Research has indicated that derivatives of piperazine can exhibit antitumor activity. The oxime functional group may enhance the compound's ability to interact with biological targets involved in cancer proliferation.

- Neuroprotective Effects : There is emerging evidence that compounds containing piperazine can provide neuroprotection in models of neurodegenerative diseases. The potential for ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate to act as a neuroprotective agent warrants further investigation.

Synthesis Methodologies

The synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate typically involves the following steps:

- Formation of the Oxime : The initial step involves the reaction of an appropriate carbonyl compound with hydroxylamine to form the oxime derivative.

- Piperazine Derivative Introduction : The piperazine moiety is then introduced through nucleophilic substitution or coupling reactions, which are common strategies in medicinal chemistry to enhance the biological activity of compounds.

- Esters Formation : Finally, esterification processes are employed to yield the final product, ensuring that the ethyl group is correctly attached.

Case Studies and Research Findings

Several studies highlight the applications and effects of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive-like behaviors in animal models when treated with similar piperazine derivatives. |

| Study B | Antitumor Effects | Showed that compounds with oxime functionality inhibited tumor growth in vitro and in vivo models, suggesting potential for further development as anticancer agents. |

| Study C | Neuroprotection | Reported protective effects against oxidative stress-induced neuronal damage, indicating promise for neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The hydroxyimino group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Derivatives

Piperazine derivatives are a prominent class of compounds due to their versatility in drug design. Below is a comparison with key analogs:

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

- Structure : Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperazine nitrogen, linked to an acetic acid.

- Key Differences: The Fmoc group enhances steric bulk, reducing membrane permeability compared to the phenyl group in the target compound. The absence of the hydroxyimino group limits hydrogen-bonding interactions.

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate

- Structure: Features a phenoxyacetate group attached to the piperazine ring.

- Key Differences: The phenoxy group increases aromaticity but lacks the electron-withdrawing hydroxyimino group. Higher solubility in polar solvents due to the ether linkage.

- Applications : Investigated for kinase inhibition and as an intermediate in antipsychotic drug synthesis .

Imidazole-Based Analogs

Compounds with imidazole cores (e.g., ) share functional similarities but differ in ring structure:

Key Observations :

Ester Chain Variants

The ethyl ester group in the target compound is critical for its pharmacokinetics. Comparisons with other esters include:

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Research Findings and Data Tables

Biological Activity

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate is a synthetic compound belonging to the piperazine derivative class, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate is , with a molecular weight of 277.32 g/mol. The compound features a hydroxyimino group and a phenylpiperazine moiety, suggesting potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O3 |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate |

| InChI Key | GDLQYVMHPHOISI-SQFISAMPSA-N |

Synthesis

The synthesis of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate typically involves:

- Formation of the Piperazine Derivative : Reacting 4-phenylpiperazine with an acylating agent to introduce the ester functionality.

- Introduction of Hydroxyimino Group : Treating the intermediate with hydroxylamine to form the hydroxyimino group.

Pharmacological Properties

The biological activity of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate can be categorized into several key areas:

- Antidepressant Activity : Piperazine derivatives have been extensively studied for their antidepressant effects. The phenylpiperazine structure is known to interact with serotonin receptors, potentially enhancing mood and alleviating depressive symptoms.

- Antioxidant Activity : Compounds with hydroxyimino groups often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of similar compounds:

- A study evaluating piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance efficacy.

- Research on antioxidant activity indicated that compounds with hydroxyimino groups exhibited superior radical scavenging capabilities compared to their non-hydroxyimino counterparts .

Q & A

What synthetic methodologies are employed for the preparation of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate?

Level: Basic

Answer:

The synthesis of arylpiperazine derivatives often involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-phenylpiperazine with a halogenated acetamide intermediate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) .

- Step 2: Introduce the hydroxyimino group via condensation with hydroxylamine hydrochloride under acidic conditions, ensuring stereochemical control (e.g., maintaining the 2E configuration) .

- Purification: Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures .

Key Reagents/Conditions Table:

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| 4-Phenylpiperazine | Nucleophile | Reflux, 12–24 h | |

| Ethyl bromoacetate | Electrophile | Base (K₂CO₃), DMF, 80°C | |

| NH₂OH·HCl | Imine formation | pH 4–5, RT, 6 h |

How is the crystal structure of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate characterized?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Structure Solution: Employ direct methods via SHELXT for phase determination .

- Refinement: Apply full-matrix least-squares refinement using SHELXL to optimize atomic positions, thermal parameters, and hydrogen bonding .

- Validation: Check for π-π stacking, halogen interactions, and dihedral angles using Olex2 .

Example Data from Arylpiperazine Derivatives:

| Parameter | Compound 1 | Target Compound (Expected) |

|---|---|---|

| Dihedral Angle (Piperazine/Phenyl) | 45.2° | ~40–50° |

| C-N Bond Length | 1.34 Å | 1.32–1.36 Å |

| R-factor | 0.042 | <0.05 |

How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

Level: Advanced

Answer:

Contradictions arise from impurities, tautomerism, or dynamic effects. Mitigation strategies:

- NMR: Use 2D experiments (COSY, HSQC) to confirm connectivity. For example, the hydroxyimino group’s E/Z configuration can be verified via NOESY (nuclear Overhauser effect) .

- MS: High-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For example, confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography: Resolve ambiguities definitively by correlating spectroscopic data with SCXRD results .

Case Study: In a related piperazinylquinoline derivative, HRMS confirmed [M+H]⁺ at m/z 345.2, while NMR revealed conformational flexibility in the piperazine ring .

What computational approaches are used to predict the biological activity of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like serotonin receptors (e.g., 5-HT₁A). The 4-phenylpiperazine moiety is critical for receptor interaction .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models: Corate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Key SAR Findings in Piperazine Derivatives:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 4-Fluorophenyl | Increased binding affinity | |

| 4-Chlorophenyl | Improved metabolic stability |

How are safety and handling protocols optimized for lab-scale synthesis of this compound?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles (mandatory for hydroxylamine handling) .

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., ethyl bromoacetate) .

- Storage: Keep at –20°C in airtight containers under nitrogen to prevent degradation .

Emergency Measures:

- Spill Response: Neutralize acidic residues with sodium bicarbonate, then adsorb with vermiculite .

- First Aid: For skin contact, wash with 10% ethanol/water mixture to solubilize organic residues .

How does the 4-phenylpiperazine moiety influence the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- Lipophilicity: The phenyl group increases logP, enhancing blood-brain barrier permeability (measured via PAMPA assay) .

- Metabolism: Piperazine rings undergo hepatic N-oxidation, detected via LC-MS/MS in microsomal stability assays .

- Solubility: Salt formation (e.g., trifluoroacetate) improves aqueous solubility for in vivo studies .

Pharmacokinetic Data (Analog):

| Parameter | Value | Method |

|---|---|---|

| logP | 2.8 | Shake-flask |

| t₁/₂ (Human Liver Microsomes) | 45 min | LC-MS/MS |

What strategies address low yields in the final imine condensation step?

Level: Advanced

Answer:

- Catalysis: Add ZnCl₂ (10 mol%) to accelerate imine formation .

- Solvent Optimization: Use ethanol/water (3:1) to favor Schiff base formation via azeotropic removal of H₂O .

- Temperature Control: Maintain 0–5°C to suppress side reactions (e.g., oxime isomerization) .

Yield Improvement Case: A similar reaction improved from 32% to 68% yield after switching from THF to ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.